molecular formula C7H9IN2 B2698444 5-Iodo-3-methylbenzene-1,2-diamine CAS No. 1823903-01-0

5-Iodo-3-methylbenzene-1,2-diamine

Cat. No. B2698444
M. Wt: 248.067
InChI Key: WUOSKQJWBGOHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-3-methylbenzene-1,2-diamine is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell . It has a molecular weight of 248.06 and a molecular formula of C7H9IN2 . It is a type of aryl halide .


Synthesis Analysis

The synthesis of 5-Iodo-3-methylbenzene-1,2-diamine could potentially involve a series of reactions such as nitration, conversion from the nitro group to an amine, and iodination . The first step would be the nitration of the benzene ring, followed by the reduction of the nitro group to an amine. The final step would be the iodination of the benzene ring .


Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylbenzene-1,2-diamine can be deduced from its molecular formula, C7H9IN2. It consists of a benzene ring, which is a six-membered ring with alternating double bonds. Attached to this ring are an iodine atom, a methyl group (CH3), and two amine groups (NH2), at positions 5, 3, and 1,2 respectively .


Chemical Reactions Analysis

Benzene, the base molecule of 5-Iodo-3-methylbenzene-1,2-diamine, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Cycloaddition Reactions

5-Iodo-3-methylbenzene-1,2-diamine plays a crucial role in cycloaddition reactions. For instance, iodobenzene diacetate-mediated reactions with methylenecyclopropanes and phthalhydrazide produce [3+2] cycloaddition products. This showcases the reagent's utility in generating complex molecular architectures under mild conditions, offering a versatile tool for synthesizing novel compounds (Le‐Ping Liu, Jianmei Lu, M. Shi, 2007).

Oxidative Cyclization Reactions

The catalytic properties of iodobenzene facilitate the oxidative cyclization of δ-alkynyl β-ketoesters, leading to cyclopentane products with excellent diastereoselectivity. This demonstrates the compound's pivotal role in creating structures with complex stereochemistry, broadening the scope of synthetic strategies available to chemists (Arantxa Rodríguez, W. Moran, 2011).

Halogenation of Uracil Derivatives

5-Iodo-3-methylbenzene-1,2-diamine derivatives have been utilized as effective halogenating agents, specifically in transforming 6-methyluracil derivatives to their 5-halo counterparts. This highlights the compound's importance in modifying nucleobases, a fundamental aspect of medicinal chemistry and drug development (Dongping Cheng, Zhen Chen, Qinguo Zheng, 2002).

Arylation of Azole Compounds

The arylation of azole compounds using iodobenzene under palladium catalysis exemplifies the compound's utility in cross-coupling reactions. This method provides a straightforward approach to synthesizing 5-arylazoles, vital intermediates in pharmaceuticals and agrochemicals (S. Pivsa-Art, T. Satoh, Yoshiki Kawamura, M. Miura, M. Nomura, 1998).

Synthesis of Polyimides

The synthesis of fluorinated polyimides based on 5-Iodo-3-methylbenzene-1,2-diamine derivatives demonstrates the compound's role in material science. These polyimides exhibit enhanced solubility and thermal stability, important traits for advanced materials used in electronics and aerospace industries (Chin‐Ping Yang, Feng-Zhi Hsiao, 2004).

Nuclear Magnetic Resonance Spectroscopy

Research into the nuclear magnetic resonance spectroscopy of iodobenzene and methyliodobenzenes provides deep insights into the electronic structure of these compounds, contributing to our understanding of chemical shifts and molecular interactions (P. Lauterbur, 1963).

Alpha-acetoxylation of Ketones

The alpha-acetoxylation of ketones catalyzed by iodobenzene underscores the compound's role in introducing functional groups into ketones, a fundamental reaction in synthetic organic chemistry (M. Ochiai, Yasunori Takeuchi, Tomoko Katayama, T. Sueda, K. Miyamoto, 2005).

Safety And Hazards

While specific safety and hazard information for 5-Iodo-3-methylbenzene-1,2-diamine is not available, it is generally recommended to avoid contact with skin and eyes, and not to breathe in the dust of similar compounds . It should be stored in a dry, cool, and well-ventilated place, and kept away from strong oxidizing agents .

properties

IUPAC Name

5-iodo-3-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSKQJWBGOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-methylbenzene-1,2-diamine

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